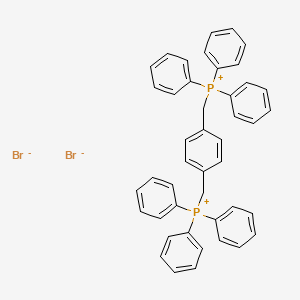
Bromuro de bis(trifenilfosfonio) (1,4-fenilenbis(metileno))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide is a useful research compound. Its molecular formula is C44H38BrP2+ and its molecular weight is 708.6 g/mol. The purity is usually 95%.
The exact mass of the compound (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Investigaciones preliminares han indicado que los compuestos relacionados con el bromuro de p-Xililenobis(trifenilfosfonio) exhiben actividades contra ciertas cepas de bacterias y hongos, incluido Candida albicans .
Intermediario Farmacéutico
Este compuesto se utiliza como intermedio en los procesos de fabricación farmacéutica .
Propiedades Estructurales en Estado Sólido
La investigación ha explorado la organización del bromuro de p-Xililenobis(trifenilfosfonio) en estado sólido, examinando su comportamiento bajo diversas condiciones, valores de pH y en presencia de diferentes unidades de construcción potenciales .
Compuestos de Coordinación
El compuesto tiene posibles aplicaciones en la creación de compuestos de coordinación con diversos usos, como materiales magnéticos, luminiscencia, catálisis, adsorción de gases y separación .
Propiedades
Número CAS |
40817-03-6 |
|---|---|
Fórmula molecular |
C44H38BrP2+ |
Peso molecular |
708.6 g/mol |
Nombre IUPAC |
triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;bromide |
InChI |
InChI=1S/C44H38P2.BrH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |
Clave InChI |
IDIWIMNOYFPJNJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Key on ui other cas no. |
40817-03-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide utilized in polymer synthesis?
A1: (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide serves as a crucial reagent in Wittig reactions, specifically for creating polymers with alternating aromatic and vinylene units. [] This compound reacts with dialdehydes, like thiophene-2,5-dicarbaldehyde or benzo[c]thiophene-1,3-dicarbaldehyde, to form polymers like poly(2,5-thiophenediylvinylene)s or poly(1,3-benzo[c]thiophenediylvinylene-alt-2,5-bis(dodecyloxy)-1,4-phenylenevinylene)s. [] These polymers are of significant interest due to their potential applications in organic electronics and photonics.
Q2: What is the impact of incorporating fluorine atoms into distyrylbenzene chromophores synthesized using (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide derivatives?
A2: While (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide itself isn't directly used in the synthesis of fluorinated distyrylbenzene chromophores, related derivatives like p-xylylenebis(triphenylphosphonium bromide) play a key role. [] Research demonstrates that incorporating fluorine atoms into distyrylbenzene structures significantly influences their molecular properties and how they arrange themselves in solid form. [] This control over molecular arrangement and properties is crucial for optimizing the performance of these materials in various applications, including organic electronics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


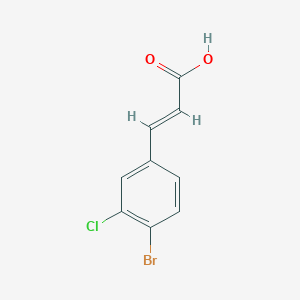
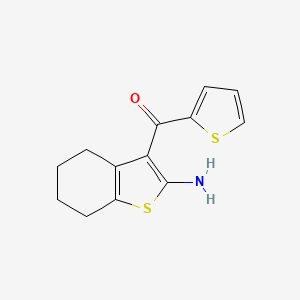


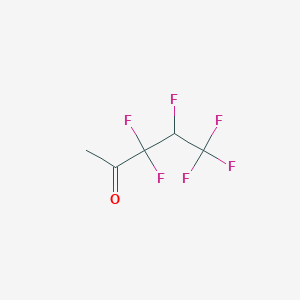
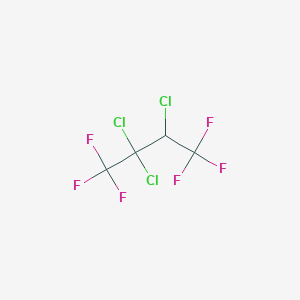
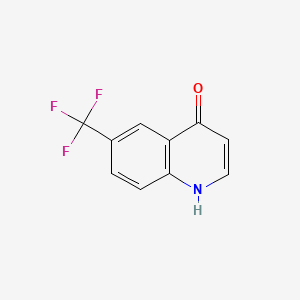

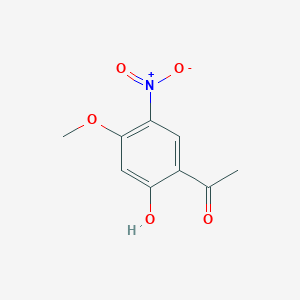
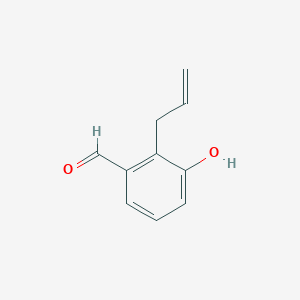

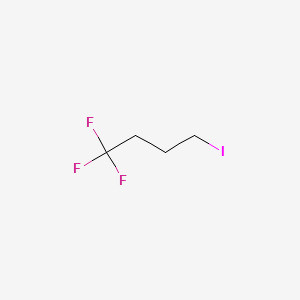

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)
